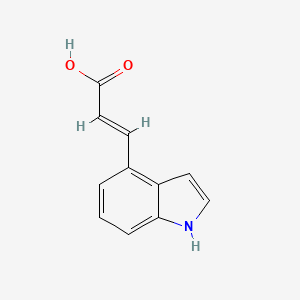
(E)-3-(1H-Indol-4-YL)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1H-インドール-4-イル)アクリル酸は、インドール環系とアクリル酸部分構造が融合した有機化合物です。
準備方法
合成経路と反応条件
(E)-3-(1H-インドール-4-イル)アクリル酸の合成は、通常、インドール誘導体とアクリル酸またはその誘導体の縮合反応を伴います。一般的な方法の1つは、クネーフェナーゲル縮合反応であり、インドール-4-カルバルデヒドがピペリジンなどの塩基の存在下でマロン酸と反応します。この反応は還流条件下で行われ、(E)-3-(1H-インドール-4-イル)アクリル酸が生成されます。
工業的生産方法
(E)-3-(1H-インドール-4-イル)アクリル酸の工業的生産は、同様の合成経路を用いる場合がありますが、より大規模に行われます。このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続フロー反応器と自動化システムを使用して、一貫した品質と効率性を確保しています。
化学反応の分析
反応の種類
(E)-3-(1H-インドール-4-イル)アクリル酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するインドール-4-カルボン酸を生成するために酸化することができます。
還元: 還元反応は、アクリル酸部分構造を飽和誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒の存在下での水素ガス (H2) などの還元剤が使用されます。
置換: ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬が制御された条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、インドール-4-カルボン酸、飽和インドール誘導体、およびさまざまな置換インドールが含まれます。生成される生成物は、使用される特定の反応と条件によって異なります。
科学的研究の応用
(E)-3-(1H-インドール-4-イル)アクリル酸は、科学研究において幅広い用途を持っています。
化学: これは、より複雑な有機分子や複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、天然のインドール誘導体と構造が類似しているため、酵素阻害と受容体結合の研究に使用されます。
医学: 抗炎症作用や抗癌作用など、治療の可能性があります。
工業: この化合物は、有機半導体や染料などの新規材料の開発に利用されています。
作用機序
(E)-3-(1H-インドール-4-イル)アクリル酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。インドール環系は、π-πスタッキング相互作用と水素結合を可能にし、活性部位への結合を促進します。アクリル酸部分は、追加の相互作用に関与し、化合物の全体的な結合親和性と特異性を強化します。
類似化合物の比較
類似化合物
インドール-3-酢酸: 類似の構造的特徴を持つ天然の植物ホルモン。
インドール-3-カルバルデヒド: さまざまなインドール誘導体の合成の中間体。
インドール-3-酪酸: 農業における用途を持つ別の植物ホルモン。
独自性
(E)-3-(1H-インドール-4-イル)アクリル酸は、インドール環とアクリル酸部分構造の組み合わせにより、独特の化学反応性と生物活性を有しているため、ユニークです。この二重機能は、さまざまな用途に適した汎用性の高い化合物であり、他のインドール誘導体とは異なります。
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness
(E)-3-(1H-Indol-4-YL)acrylic acid is unique due to its combination of the indole ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other indole derivatives.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(E)-3-(1H-indol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |
InChIキー |
RJBBQOCJVSLAMB-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



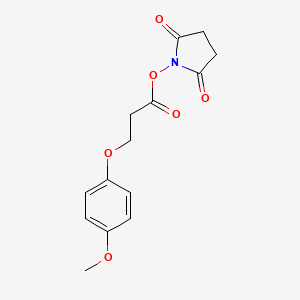

![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)
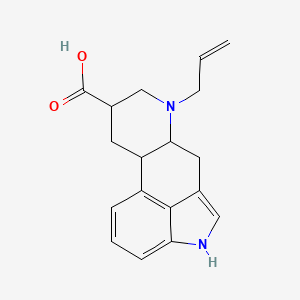

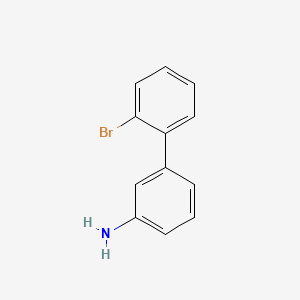

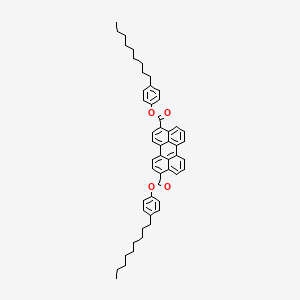
![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)
